molecular formula C10H13FN2O6P+ B12674400 Flt-HP CAS No. 140132-25-8

Flt-HP

Cat. No.: B12674400
CAS No.: 140132-25-8
M. Wt: 307.19 g/mol
InChI Key: VVMICDXWUHIUFR-XLPZGREQSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the Flutamide-Hydroxypropyl-β-cyclodextrin complex involves the dissolution of flutamide in an appropriate solvent, followed by the addition of hydroxypropyl-β-cyclodextrin. The mixture is then stirred at room temperature until the complex is formed. The resulting solution is subjected to freeze-drying to obtain the solid complex .

Industrial Production Methods

In industrial settings, the preparation of Flutamide-Hydroxypropyl-β-cyclodextrin complex can be scaled up using high-performance liquid chromatography (HPLC) techniques. This involves the use of preparative HPLC systems to purify and isolate the complex from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Flutamide-Hydroxypropyl-β-cyclodextrin complex undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various flutamide derivatives and modified cyclodextrin complexes .

Scientific Research Applications

Flutamide-Hydroxypropyl-β-cyclodextrin complex has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of the Flutamide-Hydroxypropyl-β-cyclodextrin complex involves the inclusion of flutamide within the hydrophobic cavity of hydroxypropyl-β-cyclodextrin. This enhances the solubility and bioavailability of flutamide, allowing it to exert its anti-androgen effects more effectively. The molecular targets include androgen receptors, where flutamide acts as an antagonist, inhibiting the action of androgens and thereby reducing the growth of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The Flutamide-Hydroxypropyl-β-cyclodextrin complex is unique due to its enhanced solubility and bioavailability compared to flutamide alone. This makes it a more effective formulation for the treatment of prostate cancer, providing better therapeutic outcomes .

Properties

CAS No.

140132-25-8

Molecular Formula

C10H13FN2O6P+

Molecular Weight

307.19 g/mol

IUPAC Name

[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium

InChI

InChI=1S/C10H12FN2O6P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(19-8)4-18-20(16)17/h3,6-8H,2,4H2,1H3,(H-,12,14,15,16,17)/p+1/t6-,7+,8+/m0/s1

InChI Key

VVMICDXWUHIUFR-XLPZGREQSA-O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[P+](=O)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)O)F

Origin of Product

United States

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